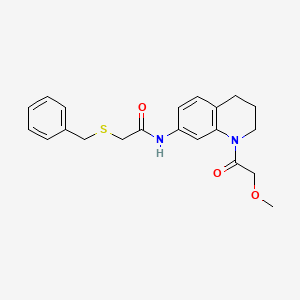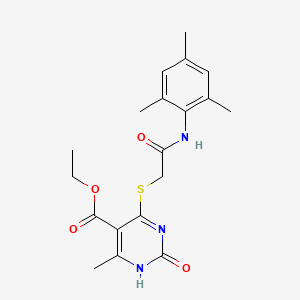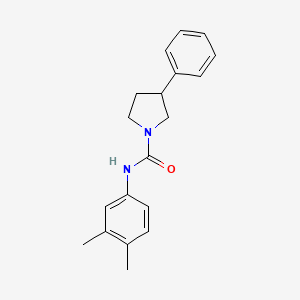![molecular formula C21H24N4O2S B2736176 4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide CAS No. 1203271-21-9](/img/structure/B2736176.png)
4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide, also known as DM-BT-1, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Scientific Research Applications
Antimicrobial and Antiviral Properties
- Antimicrobial Activity : Novel thiazolidinone derivatives, including those with piperazine structures, have demonstrated antimicrobial activity against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012). These compounds have shown efficacy against pathogens such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.
- Antiviral Activities : Certain bis(heteroaryl)piperazines, related to the chemical structure , have been identified as potent inhibitors of HIV-1 reverse transcriptase, highlighting their potential in antiviral therapy (Romero et al., 1994).
Biological Activity and Drug Design
- Anti-Inflammatory and Analgesic Agents : Compounds structurally related to the specified chemical have been synthesized and evaluated for their analgesic and anti-inflammatory properties. They have shown significant activity, suggesting their potential in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Anticancer Evaluation : Piperazine-linked thiazole derivatives have been examined for their anticancer activities, demonstrating effectiveness against various cancer cell lines. This suggests the potential of such compounds in developing new cancer therapies (Turov, 2020).
properties
IUPAC Name |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-7-8-15(2)19-18(14)23-21(28-19)25-11-9-24(10-12-25)20(26)22-16-5-4-6-17(13-16)27-3/h4-8,13H,9-12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEKLPXCCNCYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

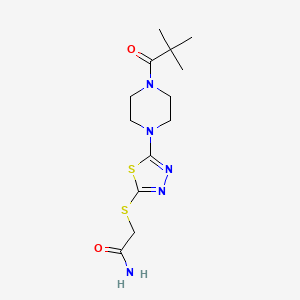
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2736095.png)
![3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2736096.png)
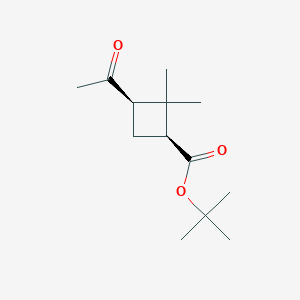


![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)
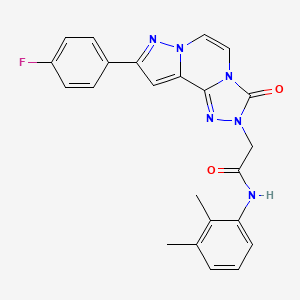
![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2736109.png)

![methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2736113.png)
